molecular formula C24H22N4O7S4 B2932532 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate CAS No. 877643-48-6

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate

Cat. No.: B2932532
CAS No.: 877643-48-6
M. Wt: 606.7
InChI Key: QGSIHISDYUYKFT-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate features a multifunctional structure:

  • A 4H-pyran core with a ketone group at position 4.
  • A thioether-linked 1,3,4-thiadiazole moiety at position 6, substituted with a thiophene-2-carboxamide group.
  • A benzoate ester at position 3, bearing a diethylsulfamoyl substituent.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O7S4/c1-3-28(4-2)39(32,33)17-9-7-15(8-10-17)22(31)35-19-13-34-16(12-18(19)29)14-37-24-27-26-23(38-24)25-21(30)20-6-5-11-36-20/h5-13H,3-4,14H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSIHISDYUYKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O7S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic molecule characterized by its unique structural features, including a pyran ring, a thiadiazole moiety, and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C20H12N4O7S3C_{20}H_{12}N_{4}O_{7}S_{3} with a molecular weight of approximately 516.52 g/mol. Its structure includes various functional groups that contribute to its reactivity and biological properties.

Structural Feature Description
Pyran Ring A six-membered ring containing one oxygen atom.
Thiadiazole Moiety A five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom.
Sulfonamide Group A functional group containing sulfur and nitrogen, known for its biological activity.

Biological Activities

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including antimicrobial, antitumor, and anticholinesterase properties.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole and pyran structures possess significant antimicrobial properties. For instance, compounds with thiadiazole rings have been reported to demonstrate activity against various bacterial strains. The incorporation of the sulfonamide group further enhances this activity by improving the binding affinity to microbial targets.

Antitumor Activity

The unique combination of functional groups in the compound suggests potential antitumor activity. Similar compounds have been documented to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Acetylcholinesterase Inhibition

Recent studies have explored the anticholinesterase activity of thiadiazole derivatives. The compound's structural components may allow it to bind effectively to acetylcholinesterase, potentially offering therapeutic benefits in treating Alzheimer's disease .

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of thiadiazole derivatives were synthesized and evaluated for their biological activities. Some compounds exhibited IC50 values lower than 1 µM against acetylcholinesterase, suggesting strong inhibitory potential .
  • Interaction Studies : Binding affinity studies indicate that modifications on the thiadiazole and pyran rings significantly influence interaction strength with biological targets. This suggests that further structural optimization could enhance the compound's efficacy .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Compound Name Structural Features Biological Activity
6-(5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyranSimilar pyran and thiadiazole structuresAntitumor activity
5-(Thiophenecarboxamide) DerivativesContains thiophene moietyAntimicrobial properties
Benzothiazole DerivativesSimilar heterocyclic frameworkCytotoxicity against tumor cells

Comparison with Similar Compounds

Thiadiazole-Containing Derivatives

Example: 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives () .

  • Structural Similarities : Both compounds incorporate a 1,3,4-thiadiazole ring linked to aromatic systems (pyrazole in vs. pyran in the target compound).
  • Functional Differences : The target compound replaces the sulfonamide group with a diethylsulfamoyl-benzoate ester, which may enhance lipophilicity and bioavailability.
  • Synthetic Pathways : highlights hydrazide coupling and cyclocondensation, whereas the target compound likely requires thioether formation and esterification.

Thiophene Carboxamide Derivatives

Example: 6-Methyl-2-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide () .

  • Structural Similarities: Both feature thiophene-2-carboxamide groups, which are known to enhance binding to biological targets.

Sulfonamide/Sulfamoyl Derivatives

Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () .

  • Structural Similarities : Sulfonamide/sulfamoyl groups are critical for bioactivity in both compounds.
  • Functional Differences : The diethylsulfamoyl group in the target compound may reduce renal toxicity compared to unsubstituted sulfonamides.

Pyran-Based Analogues

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Potential Bioactivity Reference
Target Compound 4H-Pyran, Thiadiazole Thiophene-2-carboxamido, Diethylsulfamoyl Anti-inflammatory/antimicrobial (hypothetical)
Thiadiazole-Pyrazole () Pyrazole, Thiadiazole Chloro, Phenyl, Sulfonamide Anti-inflammatory
Thieno-Triazepine () Thieno-triazepine Methoxyphenyl, Carboxamide Antimicrobial (hypothetical)
Triazole-Thiones () 1,2,4-Triazole Phenylsulfonyl, Difluorophenyl Enzyme inhibition

Research Findings and Implications

Sulfamoyl vs. Sulfonamide : The diethylsulfamoyl group may improve metabolic stability compared to simpler sulfonamides, as seen in ’s triazole derivatives .

Synthetic Challenges : The target compound’s complexity (e.g., thioether linkage) may require multi-step protocols akin to those in and .

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